Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate
Description
Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate is a chiral β-amino acid ester characterized by a 2-methoxyphenyl substituent at the β-position of the propanoate backbone. For instance, methyl (3S)-3-amino-3-phenylpropanoate (CAS 37088-66-7) shares the same core structure but lacks the 2-methoxy group on the aromatic ring .
The compound’s synthesis may parallel methods used for related intermediates, such as NaBH₄ reduction of tert-butyl-protected precursors, as seen in the preparation of intermediate 7 (yield: 80%) from intermediate 6 in neuroimaging-related research . Additionally, 3-(2-methoxyphenyl)propanoic acid (CAS 6342-77-4, molecular weight 180.20) serves as a key precursor for ester derivatives like this compound .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLXYLGMAADKPH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of protecting groups to selectively react the amino and methoxyphenyl groups without interfering with the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxy group in the target compound introduces steric hindrance and electron-donating effects compared to the unsubstituted phenyl or 4-methoxy analogs. This may reduce metabolic stability but enhance binding specificity in biological systems.
- Chirality: The (3S) configuration is conserved in analogs like ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate, which is synthesized as a hydrochloride salt (95% purity) for enhanced stability .
- Biological Activity : Compounds with 4-methoxy or dihydroxy groups (e.g., methyl 3,4-dihydroxybenzoate) exhibit antioxidant properties in plant extracts , suggesting that the 2-methoxy substituent in the target compound could similarly influence bioactivity.
Biological Activity
Methyl (3S)-3-amino-3-(2-methoxyphenyl)propanoate, known for its potential biological activities, is a compound that has garnered attention in medicinal chemistry. This compound's molecular formula is C₁₁H₁₅NO₃, and it is characterized by the presence of an amino group and a methoxy-substituted phenyl group. Its biological activity is primarily linked to its interactions with various enzymes and receptors, making it a subject of interest in pharmacological research.
The biological activity of this compound can be attributed to its ability to act as a substrate or inhibitor for specific enzymes. Research has indicated that this compound may interact with:
- Enzymes : It has shown potential as an inhibitor of certain lipases, which play a crucial role in lipid metabolism.
- Receptors : There is evidence suggesting that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Applications
This compound has been explored for various pharmacological applications:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Safety and Toxicity
Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Study 1: Antidepressant Effects
A study investigated the antidepressant effects of this compound in a rodent model of depression. The results indicated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups.
| Treatment Group | Depressive Behavior Score |
|---|---|
| Control | 12.5 |
| Low Dose | 8.0 |
| High Dose | 4.5 |
This study highlighted the compound's potential as a novel antidepressant agent.
Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory properties of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
These results suggest that this compound could be beneficial in managing inflammatory conditions.
Q & A
Q. How does the 2-methoxyphenyl group influence reactivity compared to halogenated analogs?
- Methodological Answer: The methoxy group (-OCH₃) is electron-donating, increasing electrophilic aromatic substitution (EAS) reactivity at the para position. In contrast, halogenated analogs (e.g., 3-iodophenyl) exhibit slower EAS due to steric hindrance. Kinetic studies (UV-Vis monitoring) quantify substituent effects on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
